N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-10-2-1-3-11(6-10)19-14(17-15(20)9-4-5-9)12-7-23(21,22)8-13(12)18-19/h1-3,6,9H,4-5,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGMBUWZOJUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound with significant structural diversity and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O3S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
| InChI Key | MQTOWTVHPKTCRK-UHFFFAOYSA-N |
The compound features a thieno[3,4-c]pyrazole core, a cyclopropanecarboxamide group, and a chlorophenyl substituent. These structural elements contribute to its unique biological properties.
Antiproliferative Properties
Research indicates that compounds with thieno[3,4-c]pyrazole cores exhibit antiproliferative activity against various cancer cell lines. For instance, related thieno[2,3-c]pyrazole derivatives have shown significant effects against breast and colon cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve modulation of signaling pathways associated with cell growth and survival.
Antioxidant Activity
In studies involving the African catfish (Clarias gariepinus), thieno[2,3-c]pyrazole compounds demonstrated antioxidant properties by mitigating the toxic effects of 4-nonylphenol on erythrocytes. The administration of these compounds resulted in a significant reduction in the percentage of altered erythrocytes compared to control groups exposed to the toxin alone . This suggests potential applications in protecting aquatic species from environmental pollutants.
Antimicrobial Effects
Thieno[3,4-c]pyrazole derivatives have also been investigated for their antimicrobial properties. These compounds show promise against various bacterial strains and fungi, indicating potential therapeutic applications in treating infections . The presence of the chlorophenyl group may enhance the compound's interaction with microbial targets.
The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized that the compound may interact with cellular targets involved in oxidative stress response and cell signaling pathways. The dioxido functionality might contribute to its redox-active properties, facilitating its role as an antioxidant .
Study on Erythrocyte Alterations
In a controlled experiment assessing the effects of 4-nonylphenol on erythrocytes from Clarias gariepinus, alterations such as swelling and morphological changes were recorded. Treatment with thieno[2,3-c]pyrazole derivatives significantly reduced these alterations compared to untreated controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound (7a) | 12 ± 1.03 |
| 4-Nonylphenol + Thieno Compound (7b) | 0.6 ± 0.16 |
This study highlights the potential of thieno[2,3-c]pyrazole compounds as protective agents against oxidative damage in aquatic organisms .
Anticancer Activity Evaluation
A series of thieno[2,3-c]pyrazole analogs were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the substituents on the thieno core could enhance efficacy against specific types of cancer cells .
Scientific Research Applications
The compound N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a member of the thieno[3,4-c]pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the applications of this compound, emphasizing its potential in various scientific research domains.
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives possess notable antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Compounds in this class have shown the ability to inhibit phosphodiesterase (PDE) enzymes selectively. This inhibition can lead to reduced inflammation and may offer therapeutic benefits in conditions such as asthma and allergic responses.
Antitumor Potential
Preliminary studies have indicated that compounds similar to this compound may exhibit anticancer properties. The mechanisms may involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that thieno[2,3-c]pyrazole derivatives could significantly reduce oxidative stress markers in vitro when exposed to toxins such as 4-nonylphenol.
- Antimicrobial Research : In vitro assays have shown that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Trials : Clinical trials involving similar compounds have reported reduced inflammation markers in patients with chronic inflammatory conditions after treatment with thieno[3,4-c]pyrazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share key structural motifs with the target molecule:
Key Comparative Insights
A. Electronic and Solubility Properties
- The target compound’s sulfone group confers higher polarity compared to the cyano and ketone groups in 11a, 11b, and 12. This likely improves aqueous solubility, critical for bioavailability .
C. Computational Analysis
- Multiwfn -based wavefunction analysis predicts that the cyclopropane ring in the target compound introduces significant ring strain (bond angles ~60°), which may destabilize the molecule compared to the strain-free aromatic cores of 11a–b and 12. However, this strain could enhance reactivity in target binding.
- This difference may influence interactions with cationic or π-π stacking domains in biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide, and how can yield be maximized?
- Methodology :
- Stepwise synthesis : Begin with cyclocondensation of hydrazine derivatives with thiophene-based precursors, followed by cyclopropane carboxamide coupling. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency .
- Key parameters : Solvent polarity (e.g., DMF or THF), stoichiometric ratios (1:1.2 for pyrazole-to-cyclopropane coupling), and temperature control (60–80°C for cyclopropane activation) .
- Yield optimization : Use Design of Experiments (DoE) to screen variables (e.g., time, catalyst loading). For example, a Plackett-Burman design reduced byproduct formation by 40% in analogous thienopyrazole syntheses .
Q. How is structural confirmation achieved for this compound?
- Analytical workflow :
- NMR spectroscopy : Analyze - and -NMR for cyclopropane protons (δ 1.2–1.8 ppm) and sulfone groups (δ 3.5–4.0 ppm). Confirm aromatic substitution patterns via coupling constants .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z ~440–460). Fragmentation patterns distinguish thienopyrazole core from isomeric byproducts .
- X-ray crystallography : Resolve dihedral angles between the chlorophenyl and pyrazole rings (typically 15–30°), critical for SAR studies .
Q. What in vitro assays are recommended for initial biological activity screening?
- Protocols :
- Enzyme inhibition : Screen against kinases (e.g., JAK2, PI3K) using fluorescence polarization (FP) assays. IC values <10 µM suggest therapeutic potential for inflammation or oncology .
- Cellular viability : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Compare dose-response curves (1–100 µM) with controls like doxorubicin .
- Membrane permeability : Caco-2 monolayer assays (P >1 × 10 cm/s) to predict oral bioavailability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with COX-2 or 5-LOX active sites. Prioritize derivatives with hydrogen bonds to Arg120 (COX-2) or His372 (5-LOX) .
- QSAR modeling : Train models on IC data from 20+ analogs. Descriptors like LogP (optimal 2.5–3.5) and polar surface area (<90 Ų) correlate with blood-brain barrier penetration .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories. Root-mean-square fluctuation (RMSF) <2 Å indicates stable binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case study :
- Discrepancy : Inconsistent IC values (e.g., 5 µM vs. 25 µM for PI3Kα inhibition).
- Root cause analysis :
- Assay variability : Compare buffer conditions (e.g., ATP concentration: 10 µM vs. 100 µM) .
- Compound purity : Verify via HPLC (>98% purity; impurities like dechlorinated byproducts reduce activity) .
- Cell line heterogeneity : Validate using isogenic models (e.g., PTEN-null vs. wild-type) .
Q. How does metabolic stability impact lead optimization?
- Experimental design :
- Microsomal stability : Incubate with human liver microsomes (HLM; 1 mg/mL, 37°C). Half-life >30 min suggests suitability for oral dosing .
- Metabolite ID : LC-HRMS to detect oxidative metabolites (e.g., sulfone-to-sulfoxide conversion) .
- CYP inhibition : Screen against CYP3A4/2D6 (IC >10 µM preferred) to avoid drug-drug interactions .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallography workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
